molecular formula C18H18N2O3S2 B2482998 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886931-98-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2482998
CAS No.: 886931-98-2
M. Wt: 374.47
InChI Key: AMYQJLFXZQGGLC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(propylsulfonyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(butylsulfonyl)benzamide

Uniqueness

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the presence of the 5,6-dimethyl substitution on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-11(2)12(3)10-16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYQJLFXZQGGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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